molecular formula C20H26N4OS B2579551 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 1116037-01-4

2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2579551
CAS No.: 1116037-01-4
M. Wt: 370.52
InChI Key: YXQAVFHITWGEMV-UHFFFAOYSA-N
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Description

The compound 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a structurally complex acetamide derivative characterized by a pyrimidine ring substituted with an azepane (7-membered saturated heterocycle) at the 4-position and a sulfanyl (-S-) group at the 2-position. The acetamide moiety is linked to a 2,3-dimethylphenyl group, contributing to its hydrophobic character.

Properties

IUPAC Name

2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-15-8-7-9-17(16(15)2)22-19(25)14-26-20-21-11-10-18(23-20)24-12-5-3-4-6-13-24/h7-11H,3-6,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQAVFHITWGEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the azepane group through nucleophilic substitution reactions. The final step involves the attachment of the dimethylphenylacetamide moiety via amide bond formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Melting Point (°C) Reported Activity/Use References
Target Compound Acetamide + pyrimidine Azepane, sulfanyl, 2,3-dimethylphenyl Not reported Not explicitly stated
2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (12) Benzamide-acetamide hybrid 2,3-Dimethylphenyl, sulfamoylphenyl 202–210 Urease inhibition
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)... Cyclopenta-thiophene + pyrimidine Pyrimidin-2-yl sulfamoyl, cyano group Not reported Antiproliferative (tyrosine kinase inhibition)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloroacetamide Chloro, 2,3-dimethylphenyl, isopropyl Not reported Pesticide (herbicide)
N-(2,3-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Acetamide + piperazine sulfonyl 2,3-Dimethylphenyl, styrenesulfonyl-piperazine Not reported Not explicitly stated (building block)

Key Structural and Functional Differences

Azepane vs. Smaller Heterocycles : The target compound’s azepane ring distinguishes it from analogues with smaller heterocycles (e.g., pyrimidine in compound 24 or piperazine in Enamine’s building block ). The 7-membered azepane may enhance conformational flexibility or binding affinity compared to 6-membered rings.

Sulfanyl vs. Sulfonamide/Sulfamoyl: The sulfanyl (-S-) linker in the target contrasts with sulfonamide (-SO₂-NR₂) groups in compounds like 12 or 24 .

2,3-Dimethylphenyl Group : This substituent is shared with compound 12 and pesticide derivatives , suggesting a role in hydrophobic interactions or target selectivity. However, its combination with azepane-pyrimidine in the target compound is unique.

Methodological Considerations

Structural analyses of similar compounds (e.g., crystallographic data in ) often rely on refinement programs like SHELXL , ensuring accuracy in bond lengths and angles.

Biological Activity

The compound 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines an azepane ring with a pyrimidine and a sulfanyl group, which may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.

  • CAS Number : 1116037-03-6
  • Molecular Formula : C₁₈H₂₁N₄OS
  • Molecular Weight : 373.45 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The general synthetic route includes:

  • Formation of the azepane derivative.
  • Introduction of the sulfanyl group.
  • Acetylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structural motifs. For instance, derivatives containing pyrimidine rings have shown promising results against various cancer cell lines:

Neuroprotective Effects

Compounds with similar functionalities have been investigated for neuroprotective effects against oxidative stress-induced neuroinflammation:

  • Mechanism : These compounds may mitigate neuronal death by reducing oxidative stress and inflammation, crucial in neurodegenerative diseases . The presence of the azepane and sulfanyl groups could enhance neuroprotective activity through improved bioavailability or receptor interaction.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties:

  • Preliminary Results : Compounds structurally related to this compound have shown activity against various bacterial strains, indicating that modifications in the side chains can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Azepane RingEnhances binding affinity to biological targets
Sulfanyl GroupPotentially increases solubility and reactivity
Acetamide MoietyContributes to overall stability and bioactivity

Case Studies

  • Study on Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives and assessed their herbicidal activity against monocotyledonous plants . While this does not directly relate to human health, it underscores the biological relevance of pyrimidine structures.
  • Neuroprotective Compounds : Research on benzimidazole-containing acetamide derivatives revealed significant neuroprotective effects against oxidative stress . This suggests that modifications similar to those in our compound could yield beneficial effects.

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